2-Chlorobenzo[d]oxazole-6-sulfonamide
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Overview
Description
2-Chlorobenzo[d]oxazole-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-6-sulfonamide typically involves the cyclization of 2-aminophenol with appropriate sulfonamide derivatives. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired benzoxazole derivative with moderate efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The chlorine atom may also enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.
2-Aminobenzoxazole: Contains an amino group instead of chlorine, leading to different applications in medicinal chemistry.
Benzoxazole: The parent compound without any substituents, used as a basic scaffold for various derivatives.
Uniqueness
2-Chlorobenzo[d]oxazole-6-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H5ClN2O3S |
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Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C7H5ClN2O3S/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12) |
InChI Key |
FHLFWFDDDSVGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)Cl |
Origin of Product |
United States |
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